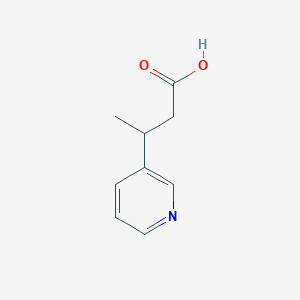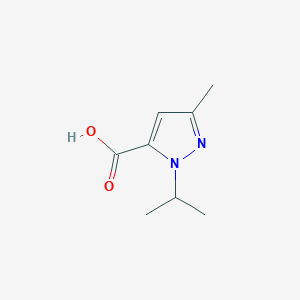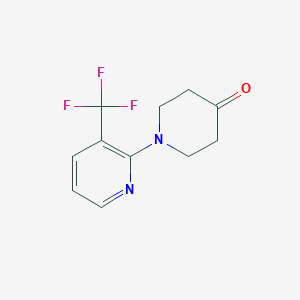
3-(Pyridin-3-yl)butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyridin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
3-(Pyridin-3-yl)butansäure dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Strukturen sind in der medizinischen Chemie aufgrund ihrer biologischen und pharmakologischen Eigenschaften von Bedeutung .
Supramolekulare Chemie
Diese Verbindung kann in der supramolekularen Chemie verwendet werden, um komplexe Strukturen mit spezifischen Eigenschaften zu erzeugen. Sie kann Wasserstoffbrückenbindungen bilden und mit anderen Molekülen interagieren, was bei der Konstruktion molekularer Baugruppen nützlich ist .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
In der organischen Synthese kann this compound in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt werden. Dies ist eine wichtige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Herstellung von Pharmazeutika und Polymeren .
Ligand für Koordinationsverbindungen
Es wirkt als Ligand bei der Bildung von Koordinationsverbindungen. Diese Materialien haben aufgrund ihrer porösen Natur potenzielle Anwendungen in der Gasspeicherung, Trenntechnologien und Katalyse .
Nichtlineare optische Materialien
Die Derivate der Verbindung können für nichtlineare optische (NLO) Materialien entwickelt werden. Diese Materialien sind für Anwendungen in der Telekommunikation und Informationsverarbeitung unerlässlich .
Wirkmechanismus
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It’s known that pyridine derivatives can act as ligands, forming coordination polymers This suggests that 3-(Pyridin-3-yl)butanoic acid might interact with its targets by forming complexes, leading to changes in the target’s function
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical processes . For instance, some pyridine derivatives are byproducts of specific enzymatic reactions, such as those catalyzed by cytochrome P-450
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific structures and targets
Biochemische Analyse
Biochemical Properties
3-(Pyridin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P-450, which catalyzes the hydroxylation of methylnitrosaminopyridylbutanone, a nicotine metabolite commonly found in the urine of smokers . This interaction highlights the compound’s involvement in metabolic processes related to nicotine metabolism. Additionally, 3-(Pyridin-3-yl)butanoic acid has been detected in various foods, indicating its potential role as a biomarker for the consumption of these foods .
Cellular Effects
3-(Pyridin-3-yl)butanoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P-450 suggests its role in modulating metabolic pathways and detoxification processes within cells . Furthermore, its presence in different foods implies that it may have dietary implications on cellular functions .
Molecular Mechanism
The molecular mechanism of 3-(Pyridin-3-yl)butanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a substrate for cytochrome P-450, leading to the hydroxylation of methylnitrosaminopyridylbutanone . This reaction is crucial for the detoxification of nicotine metabolites. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-3-yl)butanoic acid have been studied over time. The compound’s stability and degradation have been observed, with its effects on cellular function being monitored in both in vitro and in vivo studies. It has been found that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and interactions . Long-term studies have shown that 3-(Pyridin-3-yl)butanoic acid can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(Pyridin-3-yl)butanoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on metabolic processes and detoxification pathways. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular functions and metabolic pathways . These findings highlight the importance of dosage regulation when using this compound in experimental settings.
Metabolic Pathways
3-(Pyridin-3-yl)butanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450, which catalyzes its hydroxylation . This reaction is part of the detoxification process for nicotine metabolites. Additionally, the compound’s presence in various foods suggests its involvement in dietary metabolic pathways . The effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic balance within the organism.
Transport and Distribution
The transport and distribution of 3-(Pyridin-3-yl)butanoic acid within cells and tissues involve various transporters and binding proteins. The compound’s interaction with cytochrome P-450 indicates its role in cellular detoxification processes . Additionally, its distribution within different tissues suggests that it may have specific localization patterns, potentially affecting its accumulation and activity within the organism .
Subcellular Localization
The subcellular localization of 3-(Pyridin-3-yl)butanoic acid is crucial for its activity and function. The compound’s structure allows it to be targeted to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may direct the compound to areas where it can interact with enzymes and proteins involved in metabolic processes . This localization is essential for its role in modulating cellular functions and biochemical reactions.
Eigenschaften
IUPAC Name |
3-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGPDZSJHUZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)





![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)


![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)

